
2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid
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Overview
Description
2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tetrahydroquinoline ring system substituted with a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid typically involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Step 1: Formation of Ethyl Ester Intermediate
Ethyl 2-((2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is synthesized via nucleophilic substitution between 6-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline and ethyl bromoacetate. This reaction typically employs a base (e.g., K2CO3) in tetrahydrofuran (THF) with catalytic DMF .
Reaction Conditions :
Reactant | Base/Solvent | Temperature | Yield |
---|---|---|---|
6-hydroxy-2-methyl-THQ | K2CO3/THF | Reflux | 81% |
Step 2: Hydrolysis to Carboxylic Acid
The ethyl ester intermediate undergoes hydrolysis using aqueous NaOH or HCl to yield the target carboxylic acid.
Hydrolysis Conditions :
Reagent | Solvent | Temperature | Yield |
---|---|---|---|
NaOH | EtOH/H2O | Reflux | 90% |
Functional Group Transformations
The acetic acid moiety and ether linkage enable diverse reactivity:
Carboxylic Acid Derivatives
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or basic catalysis to form esters .
-
Amidation : Forms hydrazides or amides when treated with hydrazine hydrate or amines, respectively . For example, reaction with hydrazine hydrate yields 2-((2-methyl-THQ-6-yl)oxy)acetohydrazide , a precursor for hydrazone derivatives .
Example Reaction :
\text{Acid} + \text{H}_2\text{NNH}_2 \xrightarrow{\text{EtOH, 70°C}} \text{Acetohydrazide} \quad (\text{Yield: 90%})[1]
Ether Bond Stability
The ether bond is stable under mild acidic/basic conditions but cleaves under strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr3).
Derivatization via Hydrazone Formation
The acetohydrazide intermediate reacts with aldehydes/ketones to form hydrazones, enabling structural diversification. For example:
Reaction with Benzaldehyde :
\text{Acetohydrazide} + \text{PhCHO} \xrightarrow{\text{EtOH, AcOH}} \text{N'-Benzylidene Hydrazone} \quad (\text{Yield: 80%})[1]
Key Derivatives and Bioactivity :
Derivative (R Group) | IC50 (U87-MG GBM Cells) |
---|---|
N′-(3-Methylbutylidene) (4a ) | 16% inhibition |
N′-(4-Chlorobenzylidene) (4b ) | 40% inhibition |
N′-(Chlorophenylpyrimidinyl) (4q ) | 61% inhibition |
Stability and Degradation
-
Thermal Stability : Stable up to 200°C (DSC analysis).
-
pH Sensitivity : Degrades under strongly alkaline (pH > 12) or acidic (pH < 2) conditions via hydrolysis of the ester or ether bond.
Computational Insights
Molecular docking studies suggest that derivatives of this scaffold exhibit strong interactions with VEGFR2 kinase (binding energies: −9.9 to −12.2 kcal/mol) . The acetic acid group participates in hydrogen bonding with residues like Asp1046 and Glu885 .
Comparative Reactivity
Compared to analogs like 2-oxo-2-(2-oxo-THQ-6-yl)acetic acid , the methyl group in the tetrahydroquinoline ring enhances lipophilicity, influencing reaction rates in SN2 substitutions and hydrogenation reactions .
Scientific Research Applications
Preliminary studies have indicated that 2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid exhibits various biological activities. Research has focused on its potential as:
- Anticancer Agent : The compound has been investigated for its antiproliferative effects against several cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780). Early results suggest it may inhibit the growth of these cells effectively .
- Neuroprotective Effects : Given the structural similarities with other neuroactive compounds, there is interest in exploring its neuroprotective properties, particularly in models of neurodegenerative diseases.
- Anti-inflammatory Properties : The compound’s ability to modulate inflammatory pathways is under investigation, which may lead to applications in treating chronic inflammatory conditions.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Variations in synthesis can yield derivatives that may exhibit distinct biological activities or improved efficacy:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid | Contains a ketone group | Potentially different reactivity due to carbonyl presence |
(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol | Alcohol instead of carboxylic acid | May exhibit different biological activities due to hydroxyl group |
2-Oxo-2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid | Additional oxo group | Enhanced reactivity due to multiple functional groups |
These derivatives illustrate the versatility of the tetrahydroquinoline structure and its potential for drug development.
Anticancer Activity
A study investigated the antiproliferative effects of a series of tetrahydroquinoline derivatives on human cancer cell lines. The results indicated that certain derivatives of this compound displayed significant IC50 values against various cancer types, suggesting a promising avenue for further research into their therapeutic potential .
Mechanistic Studies
Research focusing on the interaction of this compound with specific biological targets is crucial for understanding its mechanisms of action. Such studies may include receptor binding assays and cellular signaling pathway analyses to elucidate how this compound exerts its effects at the molecular level .
Mechanism of Action
The mechanism of action of 2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
- 2-Methyltetrahydroquinoline
Uniqueness
2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Chemical Identity and Structure
2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid is a compound characterized by its unique molecular structure, which includes a tetrahydroquinoline moiety linked to an acetic acid group through an ether bond. The molecular formula is C12H15NO4 with a molecular weight of approximately 233.25 g/mol. This structural configuration is significant in determining its biological activity and potential therapeutic applications.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains. For instance, compounds structurally related to this compound demonstrated significant zones of inhibition against Gram-positive and Gram-negative bacteria .
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
Compound A | E. coli | 50 |
Compound B | S. agalactiae | 75 |
Compound C | S. aureus | 100 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Research into the anticancer properties of similar compounds has shown promising results. Some derivatives of tetrahydroquinoline have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including colorectal cancer . The mechanisms often involve the inhibition of specific kinases and the activation of apoptotic pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and tumor growth.
- Cell Cycle Disruption : Compounds with similar structures can interfere with the cell cycle, leading to increased apoptosis in cancer cells.
- Antioxidant Activity : The presence of the tetrahydroquinoline ring may contribute to antioxidant properties, which can protect cells from oxidative stress.
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various tetrahydroquinoline derivatives found that modifications in the functional groups significantly affected their activity against different bacterial strains. The study utilized the agar-well diffusion method to assess the antibacterial activity, revealing that certain derivatives had enhanced potency due to structural modifications .
Anticancer Screening
In another case study focusing on anticancer activity, derivatives similar to this compound were tested against multiple cancer cell lines. The findings indicated that these compounds exhibited cytotoxic effects with IC50 values lower than conventional chemotherapeutics like fluorouracil and cisplatin .
Conclusion and Future Directions
The biological activity of this compound suggests significant potential in both antimicrobial and anticancer applications. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- In vivo testing : To assess the efficacy and safety profile in living organisms.
- Mechanistic studies : To understand the biochemical pathways involved in its biological activities.
- Structure-activity relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-2-3-9-6-10(16-7-12(14)15)4-5-11(9)13-8/h4-6,8,13H,2-3,7H2,1H3,(H,14,15) |
InChI Key |
VRVZSLDSCOJNEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)OCC(=O)O |
Origin of Product |
United States |
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